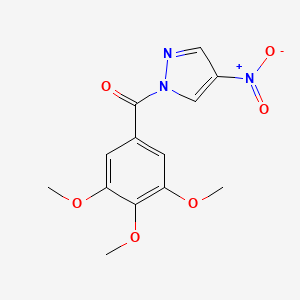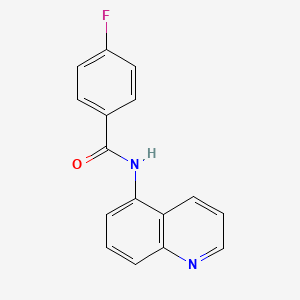
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, also known as CPTH, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide exerts its effects by inhibiting the activity of specific enzymes and transcription factors. HDACs are enzymes that remove acetyl groups from histones, which play a role in the regulation of gene expression. By inhibiting the activity of HDACs, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can alter the expression of genes that are involved in cell growth and differentiation, leading to anti-cancer effects. NF-κB is a transcription factor that plays a role in the regulation of the immune response. By inhibiting the activity of NF-κB, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can reduce inflammation and prevent the activation of immune cells.
Biochemical and Physiological Effects
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), leading to anti-inflammatory effects. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to reduce the replication of HIV in vitro, indicating its potential as an anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in lab experiments is its specificity for HDACs and NF-κB. This allows researchers to study the effects of inhibiting these specific enzymes and transcription factors, without affecting other cellular processes. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of using N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is the development of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide analogues with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide in vivo, to determine its potential as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the mechanisms of action of N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide, and to identify potential targets for its use in the treatment of specific diseases.
Méthodes De Synthèse
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized through a multistep process that involves the reaction of cyclopentanone, hydrazine hydrate, and 2,2-diphenylacetic acid. The final product is obtained through a cyclization reaction that forms a five-membered ring.
Applications De Recherche Scientifique
N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in the regulation of the immune response. Additionally, N'-cyclopentylidene-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit anti-viral properties by inhibiting the replication of human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(21-20-17-13-7-8-14-17)19(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,23H,7-8,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNYLKSCQKCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5739235.png)
![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)

